8-(4-Biphenyl)-8-oxooctanoic acid is a chemical compound characterized by its biphenyl structure and a carboxylic acid functional group. It is classified as an oxo fatty acid, which is significant in various biochemical applications. This compound is often utilized in organic synthesis and materials science due to its unique structural properties.
The compound can be synthesized from various starting materials, including biphenyl derivatives and fatty acids. Its synthesis typically involves multi-step organic reactions that incorporate functional groups conducive to further chemical modifications.
8-(4-Biphenyl)-8-oxooctanoic acid belongs to the class of fatty acids and is specifically categorized as an oxo acid due to the presence of a carbonyl group adjacent to the carboxylic acid. Its structural features make it relevant in both medicinal chemistry and materials science.
The synthesis of 8-(4-Biphenyl)-8-oxooctanoic acid can be achieved through several methods, primarily involving the following steps:
For example, one method involves starting with hept-6-ynoic acid, which undergoes a palladium-catalyzed reaction with an aryl boronic acid to form the desired biphenyl structure. Subsequent reactions may include oxidation steps to introduce the carbonyl group at the appropriate position on the octanoic chain .
The molecular structure of 8-(4-Biphenyl)-8-oxooctanoic acid can be represented as follows:
The compound's structural data can be elucidated through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular connectivity and functional groups.
8-(4-Biphenyl)-8-oxooctanoic acid participates in various chemical reactions typical for carboxylic acids and ketones:
For instance, esterification can be performed using standard methods involving reagents like sulfuric acid as a catalyst, facilitating the formation of esters from the carboxylic acid and alcohol.
The mechanism of action for 8-(4-Biphenyl)-8-oxooctanoic acid primarily involves its interaction with biological systems, particularly in metabolic pathways:
Relevant analytical techniques such as Infrared Spectroscopy (IR) and Ultraviolet-visible Spectroscopy (UV-Vis) are employed to characterize these properties further .
8-(4-Biphenyl)-8-oxooctanoic acid has diverse applications in scientific research:
Biphenyl derivatives have been pivotal in medicinal chemistry since the early 20th century, with their significance rooted in their structural versatility and capacity for stereochemical control. The foundational discovery of axial chirality in biphenyl systems occurred in 1922, when Christie and Kenner successfully resolved 6,6′-dinitro-2,2′-diphenic acid into optically active enantiomers, marking the first experimental demonstration of atropisomerism in tetra-substituted biphenyls [6]. This work established biphenyls as a distinct class of chiral molecules separable due to restricted rotation around the central C–C bond. The term "atropisomer" (from the Greek atropos, meaning "not to be turned") was later coined by Richard Kuhn in 1933 to describe stereoisomers arising from hindered rotation [6]. Historically, biphenyl scaffolds have enabled the development of therapeutics targeting neurological, metabolic, and oncological pathways. For example, the anxiolytic drug methaqualone exhibits atropisomerism, influencing its binding kinetics to GABA receptors [6]. The structural rigidity imparted by ortho-substitutions allows these compounds to maintain well-defined three-dimensional conformations essential for selective target engagement, a principle exploited in drug design for over a century.
Table 1: Key Historical Milestones in Biphenyl-Based Drug Discovery
Year | Discovery/Compound | Significance |
---|---|---|
1922 | 6,6′-Dinitro-2,2′-diphenic acid | First resolution of biphenyl atropisomers [6] |
1933 | Formalization of "atropisomerism" | Richard Kuhn's terminology for rotationally hindered stereoisomers [6] |
1980s | BINAP ligands | Enabled asymmetric hydrogenation (Nobel Prize, 2001) [6] |
2000s | Telenzepine atropisomers | Demonstrated 500-fold activity difference between enantiomers [6] |
Biphenyl moieties serve as privileged scaffolds in bioactive molecules due to their ability to enhance target affinity, modulate physicochemical properties, and confer metabolic stability. The biphenyl group in 8-(4-Biphenyl)-8-oxooctanoic acid exemplifies this dual functionality: the hydrophobic biphenyl segment facilitates membrane permeability and π-stacking interactions with aromatic residues in enzyme binding pockets, while the carboxylic acid terminus enables salt bridge formation with basic amino acids [1] [4]. This amphiphilic character is critical for optimizing pharmacokinetic parameters. For instance, the octanoic acid chain mimics fatty acid structures, potentially allowing transport via serum albumin or interaction with lipid-processing enzymes [3]. In tyrosinase inhibitors, biphenyl derivatives exploit their planar conformation to chelate copper ions in the enzyme's active site, thereby inhibiting melanogenesis [4]. The scaffold’s modularity permits strategic substitutions—electron-withdrawing groups at the para-position enhance electrophilicity for nucleophilic targets, while ortho-substitutions induce axial chirality for enantioselective binding. Computational studies reveal that biphenyl cores maintain optimal LogP values (2.5–4.0), balancing hydrophobicity for cell penetration and aqueous solubility for bioavailability [3].
Table 2: Design Advantages of Biphenyl Moieties in Drug Development
Property | Effect | Example Application |
---|---|---|
Rigidity | Reduces entropic penalty upon target binding | Kinase inhibitors (e.g., BIRB-796) [6] |
Amphiphilicity | Enhances membrane permeability & solubility | 8-(4-Biphenyl)-8-oxooctanoic acid delivery [1] |
π-Stacking ability | Facilitates interactions with aromatic protein residues | Tyrosinase inhibition [4] |
Stereochemical tunability | Enables axial chirality for selective targeting | Telenzepine enantiomers [6] |
Axial chirality in biphenyl systems arises from restricted rotation around the C1–C1′ bond due to steric congestion from ortho-substituents, leading to non-superimposable enantiomers known as atropisomers. The barrier to rotation (ΔG‡) must exceed 93 kJ/mol (22 kcal/mol) at 300 K for isomers to be isolable—a criterion defined by Oki based on a half-life >1000 seconds [2] [6]. For 8-(4-Biphenyl)-8-oxooctanoic acid, the unsubstituted ortho-positions suggest a lower rotational barrier, but the bulky biphenyl group combined with the C8 chain could induce sufficient steric hindrance to permit atropisomerism under specific conditions. The stereochemical assignment of such enantiomers follows the helicity rule: the highest-priority substituents on each ring determine the configuration as P (plus, clockwise) or M (minus, counterclockwise) when viewed along the chiral axis [6]. In drug design, atropisomerism significantly impacts bioactivity; for example, the (+) enantiomer of telenzepine exhibits 500-fold greater affinity for muscarinic receptors than its (−) counterpart [6]. The synthesis of atropoenantiomers typically involves asymmetric Ullmann or Suzuki couplings, chiral resolution, or dynamic kinetic resolution [2]. For 8-(4-Biphenyl)-8-oxooctanoic acid, asymmetric hydrogenation or chromatography on chiral stationary phases could resolve enantiomers, enabling studies on their differential interactions with biological targets like oxidoreductases or GPCRs.
Table 3: Characteristics of Biphenyl Atropisomerism
Parameter | Requirement for Atropisomerism | Relevance to 8-(4-Biphenyl)-8-oxooctanoic acid |
---|---|---|
Rotational Barrier (ΔG‡) | >93 kJ/mol at 300 K [6] | Likely borderline due to unsubstituted ortho positions |
Stereodescriptors | P (clockwise) / M (counterclockwise) | Enables configurational assignment if resolvable |
Biological Implications | Enantioselective target engagement | Potential differential effects on enzyme inhibition |
Synthetic Resolution | Chiral HPLC, diastereomeric salt formation | Applicable for pharmacological characterization |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1